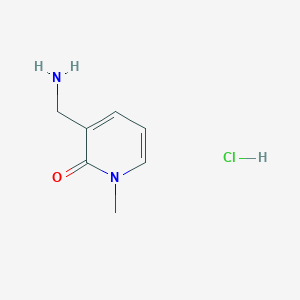

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further substituted with a methyl group and a hydrochloride salt. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride typically involves the reaction of 2-chloromethyl-1-methylpyridinium chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

化学反応の分析

Types of Reactions

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

科学的研究の応用

Chemistry

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride serves as a building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating more complex organic molecules.

Biology

Research indicates that this compound exhibits significant biological activities , particularly in antimicrobial and anticancer research. Its ability to interact with biological molecules enhances its potential as a therapeutic agent.

Medicine

The compound is being studied for its therapeutic potential , particularly in the development of drugs targeting diseases such as cancer and Alzheimer's disease. Its role as an inhibitor of β-secretase (BACE1) is particularly noteworthy in Alzheimer's research, where it may help reduce amyloid plaque formation .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

| Pathogen | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40 | 29 |

| Pseudomonas aeruginosa | 50 | 24 |

| Salmonella typhi | 45 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

These results highlight its potential as a novel antimicrobial agent against multi-drug resistant strains.

Anticancer Activity

The compound has shown promising anticancer effects , particularly in studies involving MCF-7 breast cancer cells:

- Cell Viability Reduction : Significant reductions in cell viability were observed upon treatment.

- Cell Cycle Arrest : Induction of cell cycle arrest in the S phase suggests mechanisms leading to apoptosis in cancer cells.

Antimicrobial Efficacy Study

A study conducted on various bacterial strains indicated that the compound effectively combats multi-drug resistant strains, underscoring its potential as an innovative antimicrobial agent.

Cytotoxicity Evaluation

Research focused on the cytotoxic effects of the compound revealed mechanisms of action that could be harnessed for therapeutic applications against cancer.

作用機序

The mechanism of action of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) used as an anticonvulsant.

Piperidine derivatives: These compounds share a similar heterocyclic structure and are widely used in pharmaceuticals.

Uniqueness

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, a compound characterized by its pyridine ring and aminomethyl group, has garnered attention in pharmacological research due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : Approximately 174.63 g/mol

- Solubility : The hydrochloride form enhances water solubility, facilitating various biochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains. Preliminary studies suggest effectiveness against Gram-positive bacteria, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in colorectal cancer cells by targeting specific molecular pathways involved in cell cycle regulation .

The mechanism of action for this compound involves interactions with various molecular targets such as enzymes and receptors. The aminomethyl group is believed to facilitate hydrogen bonding and electrostatic interactions with these targets, leading to alterations in their activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals how variations in substitution patterns affect biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Aminomethyl)-1-methyl-pyridin-2(1H)-one | Aminomethyl at position 3 | Potentially different enzyme interactions |

| 5-(Aminomethyl)-1-methyl-pyridin-2(1H)-one | Altered position of the aminomethyl group | May exhibit different biological activities |

| 4-Methylpyridin-2(1H)-one | Lacks aminomethyl substitution | Serves mainly as a precursor without bioactivity |

This table illustrates how structural modifications can lead to varied biological activities and applications.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several analogues of this compound and evaluated their cytotoxicity against human cancer cell lines, including HeLa and HepG2. The results indicated that certain analogues exhibited IC50 values as low as 25 µM, demonstrating significant anticancer potential .

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC value of approximately 32 µg/mL against S. aureus, suggesting it could be a candidate for further development as an antimicrobial agent.

特性

IUPAC Name |

3-(aminomethyl)-1-methylpyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(5-8)7(9)10;/h2-4H,5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJXNNDJLCBGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。